molecular formula C23H22ClNO2 B12397647 Licofelone-d6 CAS No. 1178549-81-9

Licofelone-d6

Cat. No.: B12397647
CAS No.: 1178549-81-9
M. Wt: 385.9 g/mol
InChI Key: UAWXGRJVZSAUSZ-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Licofelone-d6, also known as ML-3000-d6, is a deuterium-labeled derivative of Licofelone. Licofelone is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the inflammatory process. This compound retains the pharmacological properties of Licofelone but incorporates deuterium atoms, which can affect its pharmacokinetic and metabolic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Licofelone-d6 is synthesized by incorporating deuterium atoms into the Licofelone molecule. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high yield and purity of the final product. The production typically involves the use of specialized reactors and catalysts to facilitate the deuterium exchange reactions .

Chemical Reactions Analysis

Types of Reactions: Licofelone-d6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites of this compound, as well as substituted derivatives depending on the reaction conditions .

Scientific Research Applications

Licofelone-d6 has a wide range of scientific research applications, including:

Mechanism of Action

Licofelone-d6 exerts its effects through the inhibition of cyclooxygenase and 5-lipoxygenase enzymes. By inhibiting these enzymes, this compound reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. This dual inhibition mechanism is responsible for its anti-inflammatory and analgesic properties. Additionally, this compound has been shown to interact with cannabinoid receptors, contributing to its therapeutic effects in neuropathic pain .

Comparison with Similar Compounds

Uniqueness of Licofelone-d6: this compound is unique due to its dual inhibition of both cyclooxygenase and 5-lipoxygenase enzymes, combined with its deuterium labeling. This combination enhances its pharmacokinetic and metabolic profiles, making it a valuable compound for both research and therapeutic applications .

Properties

CAS No.

1178549-81-9

Molecular Formula

C23H22ClNO2

Molecular Weight

385.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-1-phenyl-6,6-bis(trideuteriomethyl)-5,7-dihydropyrrolizin-3-yl]acetic acid

InChI

InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(24)11-9-16)18(12-20(26)27)25(19)14-23/h3-11H,12-14H2,1-2H3,(H,26,27)/i1D3,2D3

InChI Key

UAWXGRJVZSAUSZ-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C([2H])([2H])[2H]

Canonical SMILES

CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.